S 12

Neuroblastoma Xenograft Hemorrhage

Standard survivin inhibitors often rely on transcriptional suppression (YM155) or direct dimerization blockade (LQZ-7I), leading to mechanistic confounding. S 12 solves this by binding a unique allosteric cavity adjacent to the survivin dimerization interface-a post-translational, p53-independent mechanism. - Induces G2/M arrest and apoptosis via mitotic spindle alteration - Validated in isogenic HCT116 p53+/+ and p53-/- lines - Reduces intratumoral hemorrhage in neuroblastoma models, unlike LQZ-7I which only reduces tumor size - Ideal for SAR studies comparing allosteric vs. orthosteric survivin inhibition

Molecular Formula C17H12BrNO5
Molecular Weight 390.2 g/mol
CAS No. 258264-62-9
Cat. No. B3395259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 12
CAS258264-62-9
Molecular FormulaC17H12BrNO5
Molecular Weight390.2 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O
InChIInChI=1S/C17H12BrNO5/c18-10-2-3-12-11(6-10)17(22,16(21)19-12)7-13(20)9-1-4-14-15(5-9)24-8-23-14/h1-6,22H,7-8H2,(H,19,21)
InChIKeyWFYHAKOLBICHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S 12 Survivin Inhibitor Procurement Guide


S 12 (CAS 258264-62-9) is a cell-permeable hydroxyindolinone small molecule that functions as a selective antagonist of the anti-apoptotic protein survivin [1]. It acts by targeting a specific allosteric cavity adjacent to the survivin dimerization interface, a mechanism distinct from transcriptional repression or direct dimerization interface blockade [2]. S 12 alters mitotic spindle formation, induces G2/M phase arrest, and triggers apoptotic cell death independently of p53 status .

Pathway context
Survivin antagonism via allosteric cavity binding
Cell cycle readout
G2/M arrest and mitotic spindle disruption studies
Genetic background
p53-independent apoptosis, suitable for p53-null models

S 12 Non-Substitutable Mechanism Guide


Substituting S 12 with other survivin-targeting agents (e.g., transcriptional suppressors like YM155, or alternative dimerization inhibitors like LQZ-7I) can lead to divergent and non-equivalent experimental outcomes. S 12's allosteric modulation via a cavity adjacent to the dimerization interface represents a distinct pharmacological action [1], whereas compounds like LQZ-7I directly engage the dimerization interface [2] and YM155 suppresses promoter activity via ILF3 binding . These mechanistic differences translate to marked variations in potency, selectivity, and in vivo efficacy profiles, as quantified in the evidence below.

Mechanism
Transcriptional suppressors (YM155) alter gene expression; allosteric probe S 12 targets protein function directly. Endpoint profiles may diverge.
Pharmacodynamics
Dimerization interface inhibitors (LQZ-7I) show different in vivo readouts—tumor size reduction vs. hemorrhage modulation. Study outcomes may not transfer.
Selectivity
Multi-IAP agents (FL118) engage survivin, XIAP, Mcl-1; polypharmacology complicates survivin-specific attribution. Clean pathway isolation requires review.

S 12 Evidence-Based Comparator Profiling


Intratumoral Hemorrhage Reduction vs. LQZ-7I

In a neuroblastoma (NB) xenograft model, systemic administration of S 12 significantly decreased intratumoral hemorrhage, an effect not observed with the alternative survivin dimerization inhibitor LQZ-7I, which instead reduced tumor size [1]. This indicates a distinct pharmacodynamic profile.

Intratumoral Hemorrhage
Head-to-head
S 12 decreased hemorrhage; LQZ-7I did not (NB xenograft)
Distinct pharmacodynamic profile for vascular endpoint studies
Systemic administration, subcutaneous NB model
Neuroblastoma Xenograft Hemorrhage In Vivo Efficacy

In Vitro Potency vs. LQZ-7I

Direct comparison in neuroblastoma (NB) cell lines reveals that LQZ-7I exhibits substantially greater in vitro potency than S 12. LQZ-7I was efficacious at markedly lower concentrations, while S 12 required higher doses to achieve similar effects on viability, clonogenicity, and anchorage-independent growth [1].

In Vitro Potency
Head-to-head
LQZ-7I more potent in NB cells; S 12 required higher concentrations
Potency context for assay selection—lower potency tool
Cell viability and clonogenicity readouts
Neuroblastoma Cell Viability IC50 In Vitro

Mechanistic Distinction vs. YM155

S 12 binds to a cavity-induced allosteric site on the survivin protein, disrupting its function without suppressing gene expression [1]. In contrast, YM155 suppresses survivin promoter activity (IC50 = 0.54 nM) and appears to primarily target interleukin enhancer-binding factor 3 (ILF3/NF110) . This fundamental mechanistic divergence can yield different off-target profiles and cellular responses.

Mechanism vs. YM155
Cross-study
S 12 allosteric cavity binding; YM155 suppresses survivin promoter via ILF3 (IC50 0.54 nM)
Mechanism-based selection for post-translational vs. transcriptional studies
Biochemical and reporter assay context
Mechanism of Action Target Engagement Survivin ILF3

Antiproliferative Potency vs. UC-112

While direct head-to-head data between S 12 and UC-112 is absent, cross-study potency analysis provides context. S 12 induces G2/M arrest in HeLa cells at ~40 µM [1]. UC-112 exhibits IC50 values of 0.7-3.4 µM in prostate and melanoma cell lines , and its optimized analog 4g achieves an average GI50 of 0.5 µM across the NCI-60 panel [2]. This suggests S 12 is a considerably less potent but mechanistically distinct probe.

Antiproliferative Potency
Cross-study comparable
S 12 G2/M arrest ~40 µM (HeLa); UC-112 IC50 0.7–3.4 µM; 4g GI50 0.5 µM (NCI-60)
~10–80 fold less potent; fits lower-potency allosteric probe studies
Cross-cell-line comparison; review model-specific sensitivity
Antiproliferative GI50 NCI-60 Potency

Target Selectivity vs. FL118

S 12 is a selective antagonist of survivin, with no reported activity against other IAP family members [1]. In contrast, FL118 (a camptothecin analog) is a multi-target agent that inhibits survivin, Mcl-1, XIAP, and cIAP2 [2]. This difference in selectivity is crucial for interpreting cellular phenotypes.

Target Selectivity
Class-level inference
S 12 survivin-selective; FL118 inhibits survivin, Mcl-1, XIAP, cIAP2
Cleaner tool for isolating survivin-specific phenotypes
IAP family selectivity context; polypharmacology risk with FL118
Selectivity Target Spectrum Survivin Mcl-1 XIAP

p53-Independent Antiproliferative Activity

S 12 inhibits the proliferation of HCT116 colon cancer cells regardless of their p53 status (wild-type vs. p53-null isogenic lines) [1]. This contrasts with some chemotherapeutics that show differential efficacy based on p53 mutational status. While other survivin inhibitors like FL118 also exhibit p53 independence, this is a key documented feature for S 12 [2].

p53-Independent Activity
Reported
Inhibits proliferation in both p53+/+ and p53-/- HCT116 isogenic lines
Consistent response across p53 backgrounds
Colon cancer isogenic cell model; supplier-reported data
p53 HCT116 Proliferation Isogenic

S 12 Optimal Use Cases in Oncology Research


Neuroblastoma Xenograft Hemorrhage Studies

Based on direct head-to-head evidence, S 12 is uniquely suited for in vivo neuroblastoma models where the primary readout involves intratumoral hemorrhage or vascular integrity. Unlike LQZ-7I, which reduces tumor size, S 12 specifically decreases hemorrhage [1]. Researchers studying the role of survivin in tumor angiogenesis or vascular permeability in NB should prioritize S 12 over LQZ-7I.

Allosteric Survivin Modulation Without Gene Suppression

S 12's binding to a cavity-induced allosteric site adjacent to the dimerization interface provides a clean, post-translational mechanism of survivin inhibition [1]. This contrasts sharply with transcriptional suppressors like YM155, which reduce survivin mRNA levels via ILF3 [2]. For experiments aiming to dissect the immediate, protein-level functions of survivin (e.g., in mitosis) from long-term transcriptional feedback loops, S 12 is the preferred tool.

p53-Mutant or p53-Null Cancer Models

S 12's antiproliferative activity is validated to be independent of p53 status in isogenic HCT116 colon cancer cell lines [1]. This makes S 12 a reliable control or investigational agent in studies involving p53-mutant cancers, where many chemotherapeutics exhibit altered efficacy. Researchers can confidently use S 12 across panels of cell lines with heterogeneous p53 backgrounds without confounding effects.

Survivin Inhibitor Binding Site Pharmacology

As a tool compound with a well-defined allosteric binding site (a cavity adjacent to the dimerization interface) [1], S 12 serves as a critical comparator in structure-activity relationship (SAR) studies. It can be used alongside direct dimerization interface inhibitors (e.g., LQZ-7I) [2] and transcriptional suppressors (e.g., YM155) to map the functional consequences of engaging different sites on or around the survivin protein.

Application
Selection Property
Validation Focus
Neuroblastoma xenograft hemorrhage studies
Intratumoral hemorrhage modulation
Vascular integrity and perfusion endpoints
Post-translational survivin modulation
Allosteric, non-transcriptional mechanism
Survivin protein function vs. gene expression feedback
p53-null / mutant cancer models
p53-independent antiproliferative effect
Consistent proliferation inhibition across p53 status
Survivin binding site SAR
Defined allosteric cavity (dimerization-adjacent)
Site-specific pharmacodynamic mapping

Technical Documentation Hub

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66 linked technical documents
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